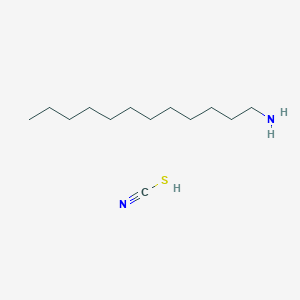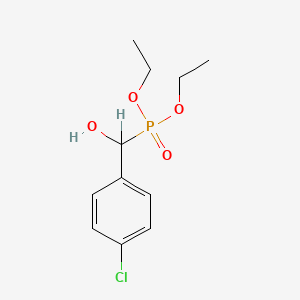
2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one is an organic compound with a complex structure that includes a hydroxyl group, an isopropyl group, and a methyl group attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohexanone with isopropylmagnesium bromide, followed by oxidation with a suitable oxidizing agent to introduce the hydroxyl group at the desired position. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of precursors followed by selective oxidation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a cyclohexanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-isopropyl-6-methylcyclohex-2-en-1-one or 2-isopropyl-6-methylcyclohex-2-en-1-carboxylic acid.
Reduction: Formation of 2-hydroxy-3-(isopropyl)-6-methylcyclohexanol.
Substitution: Formation of various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The isopropyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-isopropyl-6-methylbenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
2-Hydroxy-3-isopropoxypropyl hydroxyethyl cellulose: A polymer with similar functional groups but different applications.
Uniqueness
2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one is unique due to its specific arrangement of functional groups on a cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
54783-36-7 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
3-methyl-6-propan-2-ylcyclohexane-1,2-dione |
InChI |
InChI=1S/C10H16O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6-8H,4-5H2,1-3H3 |
Clave InChI |
DIDQHWMZIHCWQH-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C(C1=O)O)C(C)C |
SMILES canónico |
CC1CCC(C(=O)C1=O)C(C)C |
melting_point |
34.5°C |
| 54783-36-7 | |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


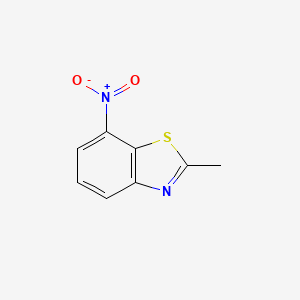
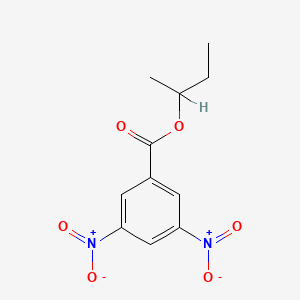
![2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B1619601.png)
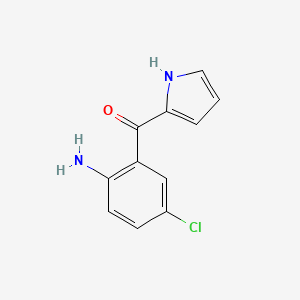
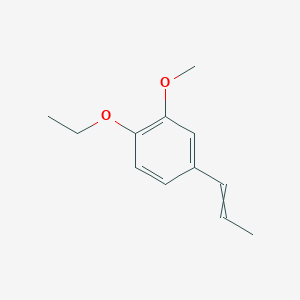

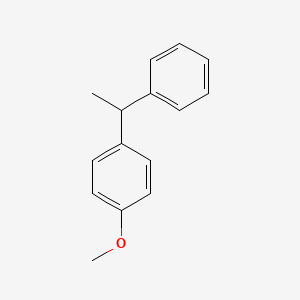
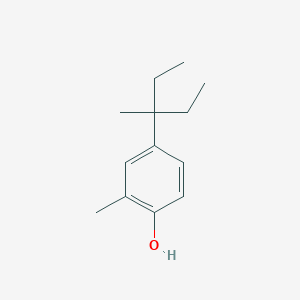
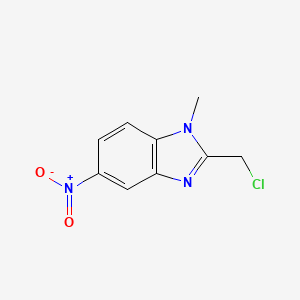
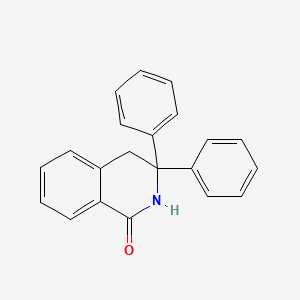
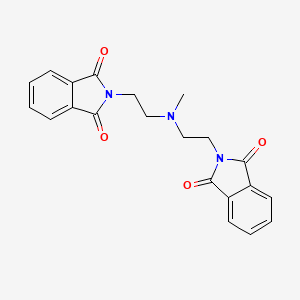
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(phenylmethyl)-, 3,9-dioxide](/img/structure/B1619617.png)
